![molecular formula C17H29FN6O7 B612448 (3S)-3-[[(2S,3R)-2-Acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid CAS No. 1345019-64-8](/img/structure/B612448.png)
(3S)-3-[[(2S,3R)-2-Acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Vue d'ensemble
Description
Synthesis Analysis
Amino acids can be synthesized through various methods. One common method is the Strecker Synthesis, which is a preparation of α-aminonitriles, versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile .Molecular Structure Analysis
The structure of a protein may be directly sequenced or inferred from the sequence of DNA. The amino acid sequence of a protein or peptide is useful information to understand the protein or peptide, identify it in a sample and categorize its post-translational modifications .Physical And Chemical Properties Analysis
Amino acids have a variety of shapes, sizes, charges, and reactivities. This allows amino acids to be grouped according to the chemical properties of their side chains .Applications De Recherche Scientifique
Fluorination-toxicity Relationships : A study by Takahashi et al. (1993) on fluorination-toxicity relationships synthesized derivatives of kanamycins, which exhibited similar antibacterial activity and toxicity levels as their counterparts. This suggests the potential use of this chemical compound in developing antibacterial agents (Takahashi, Ueda, Tsuchiya, & Kobayashi, 1993).
Synthesis of Amino Acid Derivatives : Ishibuchi et al. (1992) focused on the facile synthesis of amino acids that are key components of amastatin and bestatin, indicating the relevance of this compound in the synthesis of medically significant amino acids (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).
Discovery of Nitrogenous Compounds from Deep Sea Fungus : Luo et al. (2018) isolated nitrogenous compounds, including amino acid derivatives, from a deep sea-derived fungus, which highlights the compound's significance in natural product chemistry and potential pharmaceutical applications (Luo, Zhou, & Liu, 2018).
Preparation of Fluoro Amino Acid Derivatives : Yoshinari et al. (2011) describe the preparation of fluoro amino acid derivatives, integrating them into cyclic peptides, which is relevant in structural biology and drug design (Yoshinari, Gessier, Noti, Beck, & Seebach, 2011).
Synthesis of Fungicidal Amino Acid Derivatives : Tian et al. (2021) synthesized novel amino acid derivatives with significant activity against plant pathogens, suggesting the compound's utility in agricultural fungicide development (Tian, Gao, Peng, Zhang, Zhao, & Liu, 2021).
Synthesis for Alzheimer’s Disease Diagnosis : Fa et al. (2015) synthesized a fluorescent probe for β-amyloids, indicating the compound's application in Alzheimer's disease molecular diagnosis (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).
HIV Protease Inhibitors Component Synthesis : Shibata et al. (1998) achieved synthesis of a key component of HIV protease inhibitors, demonstrating the compound's significance in antiretroviral drug development (Shibata, Itoh, & Terashima, 1998).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29FN6O7/c1-8(25)14(22-9(2)26)17(31)24-11(6-13(27)28)16(30)23-10(15(20)29)4-3-5-21-12(19)7-18/h8,10-11,14,25H,3-7H2,1-2H3,(H2,19,21)(H2,20,29)(H,22,26)(H,23,30)(H,24,31)(H,27,28)/t8-,10+,11+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMHIJABUOUSN-ORMVGFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(CF)N)C(=O)N)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29FN6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 121513865 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



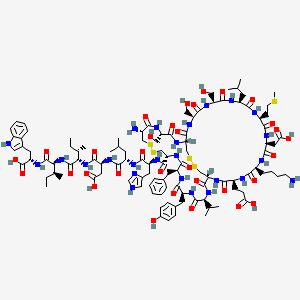


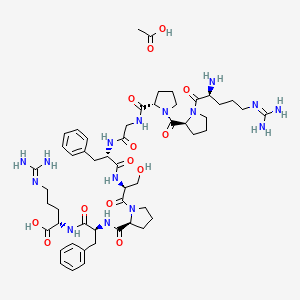
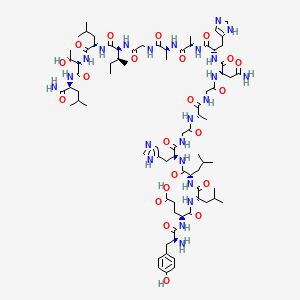
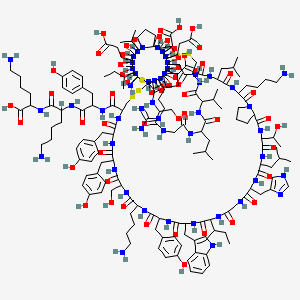
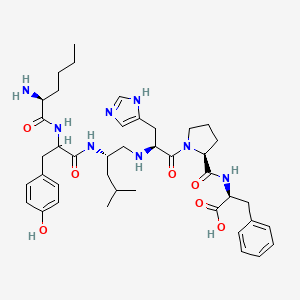
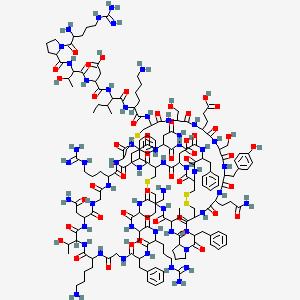
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
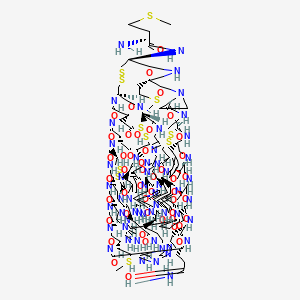
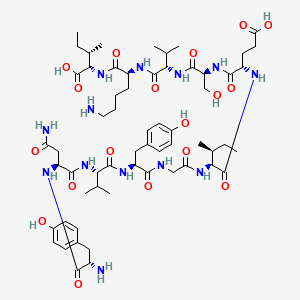
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)